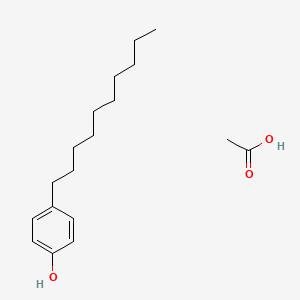
Acetic acid;4-decylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;4-decylphenol: is a compound that combines the properties of acetic acid and 4-decylphenol. Acetic acid, also known as ethanoic acid, is a simple carboxylic acid with the chemical formula CH₃COOH. It is a colorless liquid with a pungent smell and is widely used in the chemical industry. 4-decylphenol, on the other hand, is a phenolic compound with a long alkyl chain, making it hydrophobic and useful in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Acetic Acid
Methanol Carbonylation: This is the most common industrial method for producing acetic acid.
Oxidation of Acetaldehyde: Acetaldehyde is oxidized in the presence of a metal catalyst to produce acetic acid.
-
4-Decylphenol
Alkylation of Phenol: Phenol is alkylated with decene in the presence of an acid catalyst to produce 4-decylphenol.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
-
Acetic Acid
-
4-Decylphenol
Electrophilic Aromatic Substitution: The phenolic group in 4-decylphenol makes it reactive towards electrophilic aromatic substitution reactions such as nitration, sulfonation, and halogenation.
Oxidation: 4-decylphenol can be oxidized to quinones.
Common Reagents and Conditions
Acetic Acid: Common reagents include alcohols for esterification and oxidizing agents like potassium permanganate for oxidation.
4-Decylphenol: Common reagents include nitric acid for nitration and sulfuric acid for sulfonation.
Major Products Formed
Acetic Acid: Esters (e.g., ethyl acetate), carbon dioxide, and water.
4-Decylphenol: Substituted phenols and quinones.
Scientific Research Applications
Acetic Acid
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Used in the preparation of biological samples and as a preservative.
Medicine: Used in the production of pharmaceuticals and as an antiseptic.
Industry: Used in the production of vinyl acetate monomer, acetic anhydride, and various acetate esters.
4-Decylphenol
Mechanism of Action
Acetic Acid
Antimicrobial Action: Acetic acid disrupts the cell membrane of microorganisms, leading to cell death.
Metabolic Pathways: Acetic acid is metabolized to acetyl-CoA, which enters the citric acid cycle for energy production.
4-Decylphenol
Comparison with Similar Compounds
Similar Compounds
Acetic Acid: Formic acid, propionic acid, and butyric acid.
4-Decylphenol: Other alkylphenols such as 4-nonylphenol and 4-octylphenol.
Uniqueness
Properties
CAS No. |
849668-84-4 |
|---|---|
Molecular Formula |
C18H30O3 |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
acetic acid;4-decylphenol |
InChI |
InChI=1S/C16H26O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-15-11-13-16(17)14-12-15;1-2(3)4/h11-14,17H,2-10H2,1H3;1H3,(H,3,4) |
InChI Key |
FXRVBJLXDVDTNL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC1=CC=C(C=C1)O.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


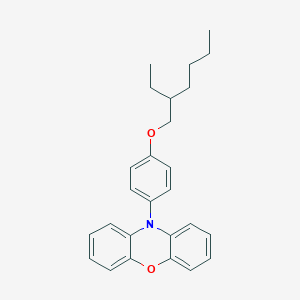
![4-Chloro-2-[1-(4-fluorophenyl)ethyl]aniline](/img/structure/B14182418.png)
![Dimethyl[(nona-3,4-dien-3-yl)oxy]phenylsilane](/img/structure/B14182438.png)
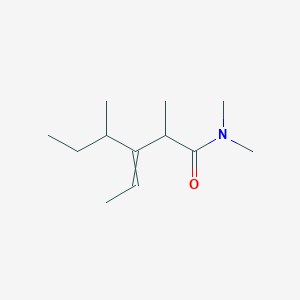
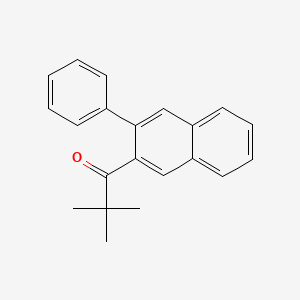
![N-[3-(Hexadecyloxy)-2-hydroxypropyl]-L-tyrosine](/img/structure/B14182447.png)
![[4-(1-Benzyl-1H-indazol-3-yl)furan-2-yl]methanol](/img/structure/B14182448.png)
![10-(4-Chlorophenyl)-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14182452.png)
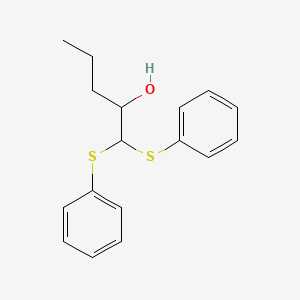
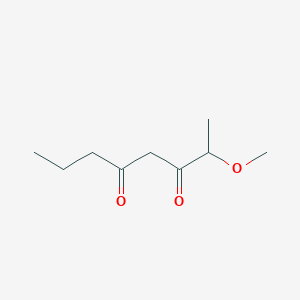
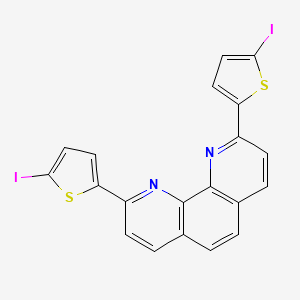
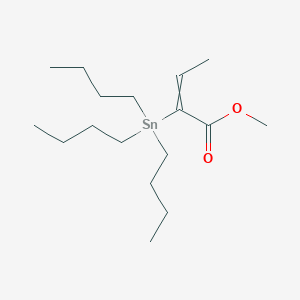
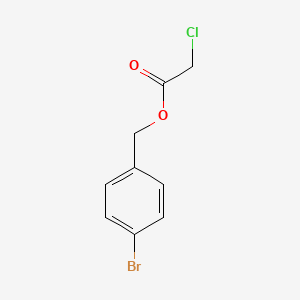
![4,5-Dichloro-2-[(4-iodophenyl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B14182495.png)
